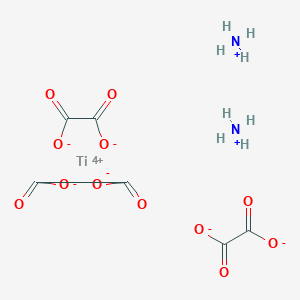

Ammonium titanium(4+) ethanedioate (2/1/3)

Description

BenchChem offers high-quality Ammonium titanium(4+) ethanedioate (2/1/3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium titanium(4+) ethanedioate (2/1/3) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

10580-03-7 |

|---|---|

Molecular Formula |

C4H6NO10Ti- |

Molecular Weight |

275.96 g/mol |

IUPAC Name |

azanium;oxalate;oxotitanium(2+);hydrate |

InChI |

InChI=1S/2C2H2O4.H3N.H2O.O.Ti/c2*3-1(4)2(5)6;;;;/h2*(H,3,4)(H,5,6);1H3;1H2;;/q;;;;;+2/p-3 |

InChI Key |

JOTBIIWYQTUMJR-UHFFFAOYSA-K |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[Ti+4] |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].O.O=[Ti+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ammonium Titanyl Oxalate Monohydrate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Ammonium Titanyl Oxalate Monohydrate (CAS No. 10580-03-7). It details the compound's physical and chemical characteristics, supported by available data. Furthermore, this document outlines the experimental protocols for its synthesis and thermal decomposition, a key chemical property. A visualization of the thermal decomposition pathway is also provided to facilitate a deeper understanding of its behavior under thermal stress. This guide is intended to be a valuable resource for professionals in research and development who are working with or considering the use of this compound.

Introduction

Ammonium Titanyl Oxalate Monohydrate, systematically named diammonium oxotitanium(IV) bis(oxalate) monohydrate, is a white to light beige crystalline powder.[1][2] Its chemical formula is (NH₄)₂TiO(C₂O₄)₂·H₂O.[3] This compound is primarily utilized as a precursor in the synthesis of high-purity titanium dioxide (TiO₂) nanomaterials, as a mordant in the dyeing of textiles and leather, and as a reagent in various chemical syntheses.[4][5] Understanding its chemical properties is crucial for its effective application and for the development of new materials and processes.

Chemical and Physical Properties

A summary of the known chemical and physical properties of Ammonium Titanyl Oxalate Monohydrate is presented in the table below. The data has been compiled from various chemical suppliers and safety data sheets.

| Property | Value | Source(s) |

| Chemical Name | Ammonium Titanyl Oxalate Monohydrate | [1] |

| Synonyms | Ammonium bis(oxalato)oxotitanate(IV) | [6] |

| CAS Number | 10580-03-7 | [6] |

| Molecular Formula | C₄H₁₀N₂O₁₀Ti | [2] |

| Molecular Weight | 294.0 g/mol | [2] |

| Appearance | White to light beige crystalline powder or crystals | [1][2] |

| Odor | Odorless | [6] |

| pH | 3 (5% aqueous solution) | [6] |

| Melting Point | Decomposes upon heating | [6] |

| Boiling Point | Not applicable | [6] |

| Solubility in Water | Soluble | [4][7] |

| Purity | Typically ≥98% | [1] |

Key Chemical Reactions

The most significant chemical property of Ammonium Titanyl Oxalate Monohydrate is its thermal decomposition to form titanium dioxide. This process is leveraged in the production of TiO₂ with controlled particle size and morphology. The decomposition proceeds through several stages, involving the loss of water, ammonia, carbon monoxide, and carbon dioxide.[3][8]

Ammonium Titanyl Oxalate Monohydrate is incompatible with strong oxidizing agents and strong acids.[6] It is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.

Experimental Protocols

A common method for the synthesis of Ammonium Titanyl Oxalate Monohydrate involves the controlled precipitation from an aqueous solution.[9]

Materials:

-

Titanium precursor (e.g., Titanium tetrachloride, TiCl₄, or Titanyl sulfate, TiOSO₄)

-

Oxalic acid (H₂C₂O₄)

-

Ammonium hydroxide (NH₄OH)

-

Distilled water

Procedure:

-

A solution of the titanium precursor is prepared in distilled water.

-

To this solution, a stoichiometric amount of oxalic acid solution is added with constant stirring to form a titanyl oxalate complex.

-

The pH of the reaction mixture is carefully adjusted to a specific range by the slow addition of ammonium hydroxide. This step is critical to ensure the precipitation of the desired product and to avoid the formation of titanium hydroxides.[9]

-

The resulting precipitate of Ammonium Titanyl Oxalate Monohydrate is then filtered, washed with distilled water to remove any unreacted reagents and byproducts, and subsequently dried under controlled temperature conditions.

The thermal decomposition of Ammonium Titanyl Oxalate Monohydrate is typically studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Differential Thermal Analyzer (DTA)

-

Inert atmosphere (e.g., Nitrogen or Argon) or oxidizing atmosphere (Air)

Procedure:

-

A small, accurately weighed sample of Ammonium Titanyl Oxalate Monohydrate is placed in the sample pan of the TGA/DTA instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).

-

The change in mass of the sample with temperature is recorded by the TGA, while the DTA records the temperature difference between the sample and a reference material, indicating exothermic or endothermic transitions.

-

The resulting TGA and DTA curves are analyzed to determine the temperatures at which decomposition events occur and the corresponding mass losses. This allows for the elucidation of the decomposition pathway.

Visualizations

The following diagram illustrates the key stages in the thermal decomposition of Ammonium Titanyl Oxalate Monohydrate to produce titanium dioxide.

Caption: A flowchart illustrating the stepwise thermal decomposition of Ammonium Titanyl Oxalate Monohydrate.

Conclusion

Ammonium Titanyl Oxalate Monohydrate is a compound with well-defined chemical and physical properties that make it a valuable precursor in materials science, particularly for the synthesis of titanium dioxide. Its thermal decomposition behavior is a key characteristic that has been a subject of study. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this compound. Further research into its properties and applications is encouraged to fully exploit its potential in various technological fields.

References

- 1. Ammonium titanyl oxalate monohydrate, 98%, pure 10 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy Ammonium titanyl oxalate monohydrate [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. 10580-03-7 CAS MSDS (AMMONIUM TITANYL OXALATE MONOHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Ammonium titanyl oxalate monohydrate | Benchchem [benchchem.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Ammonium Titanyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and characterization of ammonium titanyl oxalate, a versatile precursor material with significant applications in materials science, catalysis, and pharmaceutical development. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and offers visual representations of the synthesis and characterization workflows.

Introduction

Ammonium titanyl oxalate, (NH₄)₂TiO(C₂O₄)₂·H₂O, is a white crystalline solid that serves as a crucial intermediate in the preparation of various titanium-based materials, including high-purity titanium dioxide (TiO₂) nanoparticles and mixed-metal titanates. Its controlled thermal decomposition allows for the synthesis of TiO₂ with specific polymorphs (anatase, rutile, or brookite) and tailored morphologies. Furthermore, it finds utility as a mordant in the textile industry and as a reagent in organic synthesis. This guide provides a comprehensive overview of its synthesis from common titanium precursors and its detailed characterization using modern analytical techniques.

Synthesis of Ammonium Titanyl Oxalate

The synthesis of ammonium titanyl oxalate can be achieved through a controlled precipitation reaction involving a titanium precursor, oxalic acid, and an ammonium source. The following protocol details a common and effective method.

Experimental Protocol: Synthesis

Materials:

-

Titanium tetrachloride (TiCl₄) or Titanium(IV) isopropoxide

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Ammonium hydroxide (NH₄OH) solution (25-28%)

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of Titanium Solution: A hydrolyzed titanium solution is prepared by slowly adding a measured amount of titanium tetrachloride to ice-cold deionized water with vigorous stirring. The concentration of the resulting solution should be approximately 0.5 M.

-

Formation of Titanyl Oxalate Complex: Two equivalents of solid oxalic acid dihydrate are dissolved in the cold, clear titanium solution.

-

Ammonia Addition: Four to five equivalents of ammonium hydroxide solution are carefully added to the solution. The addition should be slow to maintain a clear solution and avoid the precipitation of titanium hydroxide. The final pH of the solution should be in the range of 1-2.

-

Crystallization: An equal volume of ethanol is gently layered on top of the aqueous solution without stirring to create two distinct layers.

-

Isolation of Crystals: The mixture is allowed to stand overnight. Colorless crystals of ammonium titanyl oxalate monohydrate will form at the interface and settle at the bottom.

-

Purification: The crystals are isolated by filtration, washed with a small amount of cold ethanol, and dried in a desiccator. A high yield of over 80% can be expected with this method.

Synthesis Workflow

Caption: Synthesis workflow for ammonium titanyl oxalate.

Characterization of Ammonium Titanyl Oxalate

A thorough characterization of the synthesized ammonium titanyl oxalate is essential to confirm its identity, purity, and structural properties. The following sections detail the key analytical techniques and expected results.

Thermogravimetric Analysis (TGA)

Experimental Protocol: Thermogravimetric analysis is performed using a TGA instrument. A small sample (5-10 mg) of the synthesized ammonium titanyl oxalate is heated in a platinum or alumina crucible from room temperature to 800 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

Quantitative Data: The thermal decomposition of ammonium titanyl oxalate monohydrate typically proceeds in four distinct stages.

| Temperature Range (°C) | Weight Loss (%) | Decomposition Step |

| 25 - 150 | ~6.1 | Dehydration (loss of one water molecule) |

| 150 - 400 | ~48.3 | Decomposition of oxalate ligands (release of CO and CO₂) |

| 400 - 600 | Variable | Decomposition of ammonium ions and residual oxalate |

| > 600 | - | Formation of stable titanium dioxide (TiO₂) residue |

Note: The exact temperatures and weight losses may vary slightly depending on the experimental conditions.

X-ray Diffraction (XRD)

Experimental Protocol: The crystal structure of the synthesized powder is analyzed using an X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å). The data is collected over a 2θ range of 10-80° with a step size of 0.02°.

Crystallographic Data: Ammonium titanyl oxalate monohydrate crystallizes in a monoclinic system.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 6.21 Å |

| b | 12.38 Å |

| c | 7.89 Å |

| β | 97.5° |

| Z | 4 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol: The FTIR spectrum of the sample is recorded using an FTIR spectrometer in the range of 4000-400 cm⁻¹. The sample is prepared as a KBr pellet.

Key Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of water of hydration |

| ~3200 | N-H stretching of ammonium ion |

| ~1650 | Asymmetric C=O stretching of oxalate |

| ~1400 | Symmetric C-O stretching of oxalate |

| ~1315 | C-O stretching |

| ~800 | O-C=O bending |

| ~600 | Ti-O stretching vibrations |

Characterization Workflow

Caption: Characterization workflow for ammonium titanyl oxalate.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and characterization of ammonium titanyl oxalate. The detailed experimental protocols and tabulated quantitative data offer a valuable resource for researchers and professionals in materials science and drug development. The successful synthesis and thorough characterization of this precursor are critical for the development of advanced materials with tailored properties for a wide range of applications. The provided workflows serve as a clear visual aid for the experimental processes involved.

Unraveling the Crystal Maze: A Technical Guide to the Structure of Ammonium Titanyl Oxalate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of precursor materials is paramount. This technical guide delves into the intricate crystal structure of ammonium titanyl oxalate monohydrate, (NH₄)₂TiO(C₂O₄)₂·H₂O, a compound of significant interest in materials science and catalysis. This document provides a detailed overview of its synthesis, crystal architecture, and the experimental parameters used in its structural determination.

Ammonium titanyl oxalate is a key precursor for the synthesis of various titanium dioxide (TiO₂) nanomaterials, which have widespread applications in photocatalysis, solar cells, and pharmaceuticals. A thorough knowledge of its crystal structure is essential for controlling the morphology and properties of the resulting TiO₂ particles.

Synthesis of Ammonium Titanyl Oxalate Monohydrate

High-quality single crystals of ammonium titanyl oxalate monohydrate suitable for X-ray diffraction studies can be synthesized via a straightforward aqueous solution method. The protocol, as described by van de Velde, Harkema, and Gellings, is as follows[1]:

-

Preparation of Titanium Tetrachloride Solution: A clear, hydrolyzed solution of titanium tetrachloride (TiCl₄) in water is prepared at a concentration of approximately 0.5 M. It is crucial to maintain a low temperature to control the hydrolysis reaction.

-

Addition of Oxalic Acid: Two equivalents of solid oxalic acid (H₂C₂O₄) are dissolved in the cold TiCl₄ solution.

-

Ammonia Addition: Four to five equivalents of ammonia (NH₃) are carefully added to the solution. The addition must be performed in a manner that avoids the precipitation of hydroxylated titanium species, ensuring the solution remains clear. The final pH of the solution should be in the range of 1-2.

-

Crystallization: An equal volume of ethanol is slowly added to the solution without stirring, creating two distinct layers.

-

Isolation: The mixture is left to stand overnight, during which colorless crystals of (NH₄)₂TiO(C₂O₄)₂·H₂O precipitate. The crystals can then be isolated by filtration.

Crystal Structure Determination: An Overview

The crystal structure of ammonium titanyl oxalate monohydrate was determined by single-crystal X-ray diffraction. The key findings from the crystallographic analysis are summarized below[1][2].

Crystallographic Data

The fundamental crystallographic data for ammonium titanyl oxalate monohydrate are presented in Table 1. The compound crystallizes in the monoclinic system with the space group P2₁/c.

| Parameter | Value | Reference |

| Formula | (NH₄)₂TiO(C₂O₄)₂·H₂O | [2] |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/c | [1][2] |

| a | 13.473(2) Å | [2] |

| b | 11.329(1) Å | [2] |

| c | 17.646(2) Å | [2] |

| β | 126.66(1)° | [2] |

| Z | 8 | [1][2] |

| Calculated Density (ρcalc) | 1.808 g/cm³ | [2] |

| Measured Density (ρmeas) | 1.80 g/cm³ | [1][2] |

The Tetrameric Anionic Complex

A remarkable feature of the crystal structure is the presence of a distinct cyclic tetrameric anion, {[TiO(C₂O₄)₂]²⁻}₄. This complex anion is formed by four distorted titanium-oxygen octahedra linked together.

The coordination sphere around each titanium atom is comprised of:

-

Two bridging oxygen atoms, which are cis to each other.

-

Four oxygen atoms from two bidentate oxalate groups.

The four titanium atoms in the tetramer are arranged in a nearly square geometry, with Ti-Ti distances of 3.39 Å and 3.50 Å and angles of 86° and 94°. The bridging oxygen atoms form a distorted diamond shape[1].

Selected Bond Distances

The Ti-O bond distances within the distorted octahedra provide insight into the bonding environment. The bridging Ti-O bonds are significantly shorter than the Ti-O bonds of the oxalate ligands, with alternating short and long distances within the eight-membered Ti-O-Ti ring, suggesting the presence of dπ-pπ three-center two-electron bonds[1][2].

| Bond | Distance (Å) | Reference |

| Ti-O (bridging) | 1.785(7) - 1.855(6) | [2] |

| Ti-O (oxalate, trans to bridging O) | 2.060(7) - 2.116(7) | [2] |

Experimental Protocols

The determination of the crystal structure of ammonium titanyl oxalate monohydrate involved the following key experimental stages:

X-ray Diffraction Data Collection

An automatic single-crystal diffractometer was used for the intensity data collection. Key parameters of the experiment are outlined below:

-

Radiation: Molybdenum Kα (Mo-Kα) radiation with a graphite monochromator.

-

Data Collection: 2500 reflections were measured.

-

Structure Solution: The positions of the atoms were determined using conventional Patterson and Fourier methods.

-

Refinement: The structure was refined by least-squares methods using isotropic thermal parameters for the 34 independent non-hydrogen atoms, resulting in a final R-value of 7.0% for 2466 used reflections[1][2].

Visualizing the Experimental Workflow

The logical flow of the crystal structure determination process can be visualized as follows:

Figure 1: Experimental workflow for the crystal structure determination of ammonium titanyl oxalate.

Structural Relationships in the Tetrameric Anion

The connectivity within the unique tetrameric anion can be represented as a logical diagram, highlighting the coordination of the titanium centers.

Figure 2: Connectivity within the tetrameric {[TiO(C₂O₄)₂]²⁻}₄ anion.

References

In-depth Technical Guide to the Thermal Decomposition Behavior of Ammonium Titanyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium titanyl oxalate monohydrate ((NH₄)₂TiO(C₂O₄)₂·H₂O), a critical precursor in the synthesis of high-purity titanium dioxide (TiO₂) nanomaterials. Understanding its thermal behavior is paramount for controlling the physicochemical properties of the resulting TiO₂, which has significant applications in photocatalysis, pharmaceuticals, and advanced materials development.

Introduction

Ammonium titanyl oxalate monohydrate is a double salt that serves as a versatile and reliable precursor for the production of various TiO₂ polymorphs, including anatase, rutile, and brookite. The thermal decomposition process is a key step in this synthesis, as it directly influences the crystal structure, particle size, and surface morphology of the final titanium dioxide product. This guide details the stepwise decomposition mechanism, associated thermal events, and the experimental protocols for its characterization.

Thermal Decomposition Pathway

The thermal decomposition of ammonium titanyl oxalate monohydrate is a multi-stage process that occurs over a broad temperature range. The process can be broadly categorized into three main stages: dehydration, decomposition of the ammonium and oxalate ligands, and the final crystallization of titanium dioxide.

Stage I: Dehydration

The initial stage of decomposition involves the loss of the water of hydration. This is an endothermic process that typically occurs at relatively low temperatures.

Stage II: Ligand Decomposition

Following dehydration, the ammonium and oxalate ions begin to decompose. This is a complex stage involving multiple reactions and the evolution of several gaseous byproducts, including ammonia (NH₃), carbon monoxide (CO), and carbon dioxide (CO₂). This stage is often characterized by significant and rapid mass loss.

Stage III: Crystallization of Titanium Dioxide

The final stage involves the decomposition of any remaining intermediates and the crystallization of the amorphous titanium oxide into a stable crystalline phase of TiO₂. The specific polymorph formed (anatase, rutile, or brookite) is highly dependent on the heating rate and the surrounding atmosphere.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data associated with the thermal decomposition of ammonium titanyl oxalate monohydrate, based on thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The data presented is a synthesis of typical values found in thermal analysis studies of similar oxalate compounds, as specific comprehensive data for ammonium titanyl oxalate is not consistently reported across literature.

Table 1: Thermogravimetric Analysis (TGA) Data for the Decomposition of Ammonium Titanyl Oxalate Monohydrate

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Gaseous Products | Intermediate/Final Product |

| Stage I: Dehydration | 50 - 150 | ~6% | H₂O | (NH₄)₂TiO(C₂O₄)₂ |

| Stage II: Ligand Decomposition | 150 - 350 | ~67% | NH₃, H₂O, CO, CO₂ | Amorphous TiO₂ |

| Stage III: Crystallization | > 350 | - | - | Crystalline TiO₂ (Anatase/Rutile) |

Table 2: Differential Thermal Analysis (DTA) Data for the Decomposition of Ammonium Titanyl Oxalate Monohydrate

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Thermal Event |

| Stage I: Dehydration | 50 - 150 | ~120 | Endothermic |

| Stage II: Ligand Decomposition | 150 - 350 | ~250 (shoulder), ~320 | Exothermic (complex) |

| Stage III: Crystallization | > 350 | Varies (e.g., ~400 for anatase) | Exothermic |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal decomposition of ammonium titanyl oxalate are provided below.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature-dependent mass loss and thermal events associated with the decomposition of ammonium titanyl oxalate monohydrate.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DTA is recommended.

Methodology:

-

Sample Preparation: A small amount of ammonium titanyl oxalate monohydrate (typically 5-10 mg) is accurately weighed and placed in an alumina or platinum crucible.

-

Instrument Setup:

-

The furnace is purged with a continuous flow of an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

A controlled heating program is set, typically from room temperature to around 800°C, at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The instrument continuously records the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset and completion temperatures of each mass loss stage and the percentage of mass lost. The DTA curve is analyzed to identify the temperatures of endothermic and exothermic events.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Instrumentation: A thermal analyzer coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Methodology:

-

The TGA-DTA experiment is performed as described above.

-

The gas evolved from the furnace is transferred via a heated transfer line to the MS or FTIR spectrometer.

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the heating program.

-

The spectra are analyzed to identify the chemical composition of the gases released at different temperatures, correlating them with the mass loss events observed in the TGA curve.

Visualizations of Decomposition Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and relationships in the thermal decomposition of ammonium titanyl oxalate.

Caption: Thermal decomposition pathway of ammonium titanyl oxalate monohydrate.

Caption: Experimental workflow for characterizing the thermal decomposition.

Conclusion

The thermal decomposition of ammonium titanyl oxalate monohydrate is a well-defined, multi-stage process that is fundamental to the synthesis of high-quality titanium dioxide nanomaterials. A thorough understanding and precise control of the decomposition parameters, as outlined in this guide, are essential for researchers and professionals aiming to tailor the properties of TiO₂ for specific applications in drug development, catalysis, and materials science. The provided data and protocols serve as a valuable resource for the systematic investigation and optimization of this important synthetic route.

Spectroscopic Analysis of Ammonium Titanium(IV) Ethanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of ammonium titanium(IV) ethanedioate, also known as ammonium titanyl oxalate monohydrate ((NH₄)₂TiO(C₂O₄)₂·H₂O). This compound serves as a critical precursor in the synthesis of various titanium-based materials, including photocatalysts and electroceramics. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and the rational design of novel materials.

Introduction

Ammonium titanium(IV) ethanedioate is a coordination complex where a central titanium(IV) ion is chelated by oxalate ligands. Its structure in the solid state is complex, often featuring tetrameric units.[1] The spectroscopic characterization of this compound is crucial for confirming its identity, purity, and structural integrity. This guide covers the primary spectroscopic techniques used for its analysis: Infrared (IR) Spectroscopy, Raman Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of ammonium titanium(IV) ethanedioate based on available literature.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1700 - 1300 | Distinctive vibrational modes of oxalate ligands | [2] |

| 900 - 700 | Broad absorption band indicating -Ti-O-Ti-O- links | [1] |

| 950 - 850 | O-O stretching vibrations (in peroxo complex) | [2] |

Note: The formation of a peroxo complex, for instance, by reaction with hydrogen peroxide, introduces new vibrational modes, indicating the coordination of the peroxide group to the titanium center.[2]

Table 2: Raman Spectroscopy Data

While specific Raman data for ammonium titanium(IV) ethanedioate is not extensively detailed in the reviewed literature, the general principles of oxalate Raman spectroscopy are applicable.[2] Key vibrational modes expected are related to the oxalate group.

| Wavenumber (cm⁻¹) | Assignment (General for Oxalates) | Reference |

| ~1480 | Symmetric stretching of C-O single and double bonds | [3] |

| ~920 | Stretching of the C-C single bond | [3] |

| ~500 | Bending of the O-C-O bond | [3] |

Note: The band associated with the O-C-O bending has a greater contribution from the metal-oxygen stretching motion.[3]

Table 3: UV-Visible (UV-Vis) Spectroscopy Data

| Wavelength (nm) | Observation | Reference |

| ~330 (onset) | Significant blue shift in UV-Vis reflectance spectrum for zeolite-encapsulated TiO₂ synthesized from this compound. | [2] |

Note: This blue shift, when compared to bulk TiO₂, is characteristic of quantum-sized particles.[2]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible spectroscopic analysis. The following sections outline generalized methodologies based on common laboratory practices.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and bonding characteristics of ammonium titanium(IV) ethanedioate.

Methodology:

-

Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) disc. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr disc is recorded and subtracted from the sample spectrum.

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the oxalate ligands and the Ti-O framework.[2]

Raman Spectroscopy

Objective: To obtain information about the vibrational modes of the molecule, complementing IR spectroscopy.

Methodology:

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a similar range to the IR spectrum.

-

Analysis: The Raman spectrum is analyzed for vibrational modes, which can help in determining the structure of the oxalate anion.[4]

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions and to characterize materials derived from ammonium titanium(IV) ethanedioate.

Methodology:

-

Sample Preparation: For solution-state analysis, the compound is dissolved in a suitable solvent, such as water. For solid-state analysis (reflectance spectroscopy), the finely ground powder is used.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is employed.

-

Data Acquisition: The absorbance or reflectance spectrum is recorded over the UV and visible range (typically 200-800 nm). A blank (solvent or a reference material) is used for baseline correction.

-

Analysis: The spectrum is analyzed for absorption maxima, which correspond to electronic transitions.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for the spectroscopic analysis of ammonium titanium(IV) ethanedioate and a logical relationship for its characterization and application.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Characterization and application relationships.

Conclusion

The spectroscopic analysis of ammonium titanium(IV) ethanedioate provides invaluable insights into its molecular structure and purity. IR spectroscopy is particularly useful for identifying the characteristic vibrations of the oxalate ligands and the titanyl framework. Raman spectroscopy offers complementary information on the compound's vibrational modes. UV-Vis spectroscopy is primarily employed to characterize the electronic properties of materials synthesized from this precursor. The combined use of these techniques, supported by detailed experimental protocols, ensures a comprehensive characterization, which is fundamental for its application in materials science and drug development.

References

Solubility of ammonium titanyl oxalate in various solvents.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium titanyl oxalate, with the chemical formula (NH₄)₂TiO(C₂O₄)₂·H₂O, is a white crystalline solid with applications as an intermediate for catalysts and as a mordant for cotton and leather. A thorough understanding of its solubility in various solvents is crucial for its application in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the known solubility characteristics of ammonium titanyl oxalate and outlines a detailed experimental protocol for its quantitative determination.

Qualitative Solubility Data

| Solvent | Solubility |

| Water | Very Soluble / Readily Soluble |

| Ethanol | Insoluble |

| Ether | Insoluble |

| Acetone | Slightly Soluble |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of ammonium titanyl oxalate solubility in a given solvent, adapted from established methods for similar inorganic salts. This protocol is designed to be a robust starting point for researchers seeking to establish precise solubility curves.

1. Materials and Equipment

-

Ammonium titanyl oxalate (high purity)

-

Solvent of interest (e.g., deionized water, ethanol, acetone)

-

Constant temperature bath with precise temperature control (±0.1°C)

-

Sealed, airtight vessels (e.g., screw-cap vials, glass ampoules)

-

Mechanical rotator or shaker

-

Calibrated thermometer

-

Syringes and syringe filters (solvent-compatible, pore size ≤ 0.45 µm)

-

Pre-weighed weighing bottles

-

Analytical balance (±0.0001 g)

-

Drying oven

2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of ammonium titanyl oxalate to a known volume of the solvent in a sealed vessel. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed vessel in the constant temperature bath set to the desired temperature.

-

Agitate the mixture using a mechanical rotator or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the same temperature as the bath to avoid precipitation or dissolution during sampling.

-

Immediately pass the solution through a syringe filter into a pre-weighed, dry weighing bottle. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the total weight of the weighing bottle containing the filtered saturated solution.

-

Place the open weighing bottle in a drying oven at a suitable temperature (e.g., 105°C, to be determined based on the solvent's boiling point and the compound's thermal stability) until all the solvent has evaporated and a constant weight of the dry ammonium titanyl oxalate is achieved.

-

Cool the weighing bottle in a desiccator to room temperature before re-weighing.

-

3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [ (Weight of bottle + dry solid) – (Weight of empty bottle) ] / [ (Volume of filtrate in mL) ] * 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of ammonium titanyl oxalate solubility.

Caption: Experimental workflow for determining the solubility of ammonium titanyl oxalate.

Conclusion

While quantitative data on the solubility of ammonium titanyl oxalate remains to be fully characterized in scientific literature, its qualitative behavior is well-established. For researchers and professionals requiring precise solubility data for applications in drug development and other scientific endeavors, the experimental protocol provided in this guide offers a reliable framework for its determination. The successful quantification of its solubility in various solvents will undoubtedly enhance its utility and application in diverse chemical processes.

Physical and chemical properties of ammonium bis(oxalato)oxotitanate(IV).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of ammonium bis(oxalato)oxotitanate(IV), also known as ammonium titanyl oxalate monohydrate. This document collates critical data on its structure, solubility, thermal stability, and spectroscopic characteristics to support its application in research and development.

Chemical Identity and Structure

Ammonium bis(oxalato)oxotitanate(IV) is a coordination complex with the chemical formula (NH₄)₂[TiO(C₂O₄)₂]·H₂O. It is a white to light beige crystalline powder. The compound is notable for its role as a precursor in the synthesis of titanium dioxide nanoparticles, which have widespread applications in photocatalysis and materials science.[1]

The crystal structure of ammonium bis(oxalato)oxotitanate(IV) monohydrate is monoclinic with the space group P2₁/c.

Table 1: Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.473(2) Å |

| b | 11.329(1) Å |

| c | 17.646(2) Å |

| β | 126.66(1)° |

| Z | 8 |

| Density (calculated) | 1.808 g/cm³ |

| Density (measured) | 1.80 g/cm³ |

Physicochemical Properties

Solubility

Table 2: Solubility of Ammonium Oxalate in Water at Various Temperatures [5][6]

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 2.31 |

| 10 | 3.01 |

| 20 | 4.04 |

| 30 | 5.46 |

| 40 | 7.35 |

| 50 | 9.77 |

| 60 | 12.8 |

| 75 | 18.2 |

| 87 | 24.8 |

| 100 | 34.3 |

Note: This data is for ammonium oxalate and should be considered an approximation for the solubility of ammonium bis(oxalato)oxotitanate(IV).

Thermal Decomposition

The thermal decomposition of ammonium bis(oxalato)oxotitanate(IV) monohydrate proceeds in multiple steps, involving the loss of water, ammonia, carbon monoxide, and carbon dioxide, ultimately yielding titanium dioxide. While specific TGA/DSC data for this compound is not available, the decomposition pattern is expected to be similar to that of other metal oxalates.[7] The decomposition of the analogous ammonium oxotris(oxalate)niobate involves the stepwise release of CO, CO₂, NH₃, and water.

A proposed thermal decomposition pathway is illustrated below:

Caption: Proposed thermal decomposition pathway of ammonium bis(oxalato)oxotitanate(IV) monohydrate.

Spectroscopic Properties

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a key tool for characterizing the bonding within ammonium bis(oxalato)oxotitanate(IV). The spectra are characterized by bands corresponding to the vibrations of the ammonium cation (NH₄⁺), the oxalate ligand (C₂O₄²⁻), the titanyl group (Ti=O), and water of hydration (H₂O).

Table 3: Tentative Vibrational Band Assignments

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | ν(O-H) of H₂O |

| ~3200 | ν(N-H) of NH₄⁺ |

| ~1700-1600 | ν(C=O) of C₂O₄²⁻ |

| ~1400 | δ(N-H) of NH₄⁺ |

| ~1300 | ν(C-O) + ν(C-C) of C₂O₄²⁻ |

| ~900 | ν(Ti=O) |

| ~800 | δ(O-C=O) of C₂O₄²⁻ |

Note: These are approximate band positions based on literature data for similar compounds.[8][9][10][11]

Experimental Protocols

Synthesis

A representative synthesis protocol for ammonium bis(oxalato)oxotitanate(IV) monohydrate is as follows:

Caption: Experimental workflow for the synthesis of ammonium bis(oxalato)oxotitanate(IV) monohydrate.

Detailed Methodology:

-

A solution of titanium tetrachloride (TiCl₄) in cold water (approximately 0.5 M) is prepared, ensuring the solution remains clear.

-

Two equivalents of solid oxalic acid are dissolved in the TiCl₄ solution.

-

Four to five equivalents of ammonia are carefully added to the solution, maintaining clarity and avoiding the precipitation of titanium hydroxides. The final pH should be around 1-2.

-

Approximately half the volume of ethanol is slowly added without stirring to create two layers.

-

The mixture is left to stand overnight, during which colorless crystals of (NH₄)₂[TiO(C₂O₄)₂]·H₂O will form.

-

The crystals are collected by filtration, washed with ethanol, and dried.

X-ray Diffraction (XRD) Analysis

A standard protocol for powder XRD analysis of a crystalline compound like ammonium bis(oxalato)oxotitanate(IV) is outlined below.

Caption: General workflow for powder X-ray diffraction analysis.

Detailed Methodology:

-

Sample Preparation: A small amount of the crystalline sample is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Mounting: The powdered sample is mounted onto a flat, zero-background sample holder.

-

Instrumentation: A powder X-ray diffractometer with, for example, Cu Kα radiation (λ = 1.5406 Å) is used. Typical operating conditions are 40 kV and 40 mA.

-

Data Collection: The diffraction pattern is recorded over a 2θ range, for instance, from 5° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases by comparison with a database (e.g., the ICDD PDF database). The lattice parameters can be refined using appropriate software.[12][13][14][15][16]

Thermal Analysis (TGA/DSC)

The thermal stability and decomposition of the compound can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[17][18]

Detailed Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Instrumentation: A simultaneous TGA/DSC instrument is used.

-

Experimental Conditions: The sample is heated from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 50 mL/min).

-

Data Analysis: The TGA curve (mass vs. temperature) and the DSC curve (heat flow vs. temperature) are recorded. The TGA data reveals the temperature ranges of decomposition and the corresponding mass losses, while the DSC data indicates whether the processes are endothermic or exothermic.

Vibrational Spectroscopy (FTIR/Raman)

FTIR Spectroscopy:

-

Sample Preparation: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Instrumentation: A Fourier-transform infrared spectrometer is used.

-

Data Collection: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Raman Spectroscopy:

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

-

Data Collection: The Raman spectrum is collected over a specific spectral range (e.g., 100-3500 cm⁻¹).

Safety Information

Ammonium bis(oxalato)oxotitanate(IV) is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. americanelements.com [americanelements.com]

- 3. 10580-03-7 CAS MSDS (AMMONIUM TITANYL OXALATE MONOHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Ammonium titanyl oxalate monohydrate, 98%, pure 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. datapdf.com [datapdf.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ammonium oxalate [webbook.nist.gov]

- 10. sciengine.com [sciengine.com]

- 11. researchgate.net [researchgate.net]

- 12. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. nf-itwg.org [nf-itwg.org]

- 14. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 18. tainstruments.com [tainstruments.com]

A Technical Guide to the Molecular Structure of Ammonium Titanyl Oxalate

Introduction: Ammonium titanyl oxalate monohydrate, with the chemical formula (NH₄)₂TiO(C₂O₄)₂·H₂O, is a white crystalline solid widely utilized in scientific and industrial applications.[1][2] Its primary significance lies in its role as a high-purity precursor for the synthesis of various titanium dioxide (TiO₂) polymorphs, such as anatase and rutile, which are critical in catalysis, photocatalysis, and electronic materials.[3] It also serves as a mordant in the dyeing of cotton and leather.[2][4] While its chemical formula suggests a simple monomeric complex, crystallographic studies have revealed a far more intricate molecular architecture in the solid state. This guide provides an in-depth exploration of its molecular structure, supported by experimental data and protocols for researchers and professionals in chemistry and materials science.

Chemical and Physical Properties

Ammonium titanyl oxalate is typically available as a stable monohydrate. Its fundamental properties are summarized below, compiled from various chemical data sources.

| Property | Data | Reference(s) |

| Chemical Formula | (NH₄)₂TiO(C₂O₄)₂·H₂O | [1][5] |

| Molecular Weight | 294.02 g/mol | [6][] |

| CAS Number | 10580-03-7 | [6][8] |

| Appearance | White to light beige crystalline powder | [4][9] |

| Solubility | Readily soluble in water; insoluble in alcohol and ether | [1][5] |

| Density (experimental) | 1.803 g/cm³ | [10] |

| Crystal System | Monoclinic | [1][10] |

| Space Group | P2₁/c | [10] |

| Unit Cell Parameters | a = 13.47 Å, b = 11.33 Å, c = 17.64 Å, β = 126.66° | [10] |

The Molecular Structure in the Solid State

Contrary to the simplistic representation suggested by its name, ammonium titanyl oxalate does not contain discrete "titanyl" (Ti=O) species in its crystalline form.[10] Extensive structural elucidation through single-crystal X-ray diffraction has demonstrated that the compound exists as a distinct cyclic tetramer , with the formula {[TiO(C₂O₄)₂]²⁻}₄.[3][10]

This complex arrangement consists of four titanium-containing octahedra linked in a ring. Key features of this structure include:

-

Titanium Coordination: Each titanium(IV) ion is six-coordinated, forming a distorted octahedron. The coordination sphere is composed of two bidentate oxalate groups and two bridging oxygen atoms that link it to adjacent titanium centers.[10]

-

Bridging Oxygen Atoms: The four titanium octahedra are connected by four bridging oxygen atoms. This creates a central eight-membered ring of alternating titanium and oxygen atoms (Ti-O-Ti-O)₄.[10]

-

Tetrameric Core: The four titanium atoms form a near-square arrangement. The Ti-O bonds within the bridging Ti-O-Ti linkages are notable for having alternatingly short (approx. 1.78-1.84 Å) distances.[10]

This tetrameric structure is stabilized by hydrogen bonds involving the ammonium ions, oxalate ligands, and the water molecule of hydration.

Key Crystallographic Data

The following table summarizes key bond distances and angles within the tetrameric structure as determined by X-ray crystallography.[10]

| Parameter | Value(s) |

| Ti---Ti Distances | 3.39 Å, 3.50 Å |

| Ti-O (bridging) Bonds | 1.78 Å, 1.84 Å (alternating) |

| Ti-O-Ti Angles | 139°, 152° |

Experimental Protocols for Characterization

The determination of the structure and properties of ammonium titanyl oxalate relies on several key analytical techniques.

Synthesis Protocol

High-quality crystals suitable for analysis can be prepared via a controlled precipitation method.[10]

Structural Elucidation: Single-Crystal X-ray Diffraction

This is the definitive technique for determining the solid-state structure.

-

Methodology: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays (commonly Mo-Kα radiation), and the diffraction pattern is collected as the crystal is rotated. The positions and intensities of the diffracted beams are used to solve the crystal structure using computational methods like Patterson and Fourier analysis.[10]

Spectroscopic Analysis: Infrared (IR) Spectroscopy

Vibrational spectroscopy provides insight into the chemical bonding within the compound.

-

Methodology: An IR spectrum is obtained from a sample (typically prepared as a KBr pellet). The spectrum reveals absorption bands corresponding to the vibrational modes of the functional groups. For ammonium titanyl oxalate, distinctive bands for the oxalate ligands are observed in the 1300–1700 cm⁻¹ region, while vibrations associated with the Ti-O framework also provide key structural information.[3]

Thermal Analysis: Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition pathway of the compound, which is critical for its use as a precursor.

-

Methodology: A sample is heated at a controlled rate in a specified atmosphere (e.g., air or nitrogen), and its mass is continuously monitored. The resulting data shows distinct mass loss steps corresponding to the release of water, ammonia, and the decomposition of the oxalate groups.[11] Studies show that ammonium titanyl oxalate is more stable than ammonium oxalate alone.[11]

Conclusion

Ammonium titanyl oxalate monohydrate is a compound whose simple chemical formula belies a complex and elegant molecular structure. The definitive solid-state architecture, established by X-ray crystallography, is a cyclic tetramer where four [TiO(C₂O₄)₂]²⁻ units are linked by bridging oxygen atoms.[10] This well-defined crystalline structure is fundamental to its utility as a reliable precursor for the synthesis of high-purity titanium dioxide nanomaterials. A thorough understanding of this molecular arrangement, along with the experimental techniques used for its characterization, is essential for its effective application in materials science, catalysis, and other advanced chemical fields.

References

- 1. Ammonium titanyl oxalate-Ammonium titanyl oxalate价格批发生产-Dandong Jianghe New Materials Co., Ltd [jhnewmaterial.com]

- 2. nbinno.com [nbinno.com]

- 3. Ammonium titanyl oxalate monohydrate | Benchchem [benchchem.com]

- 4. Ammonium Titanium Oxalate [drugfuture.com]

- 5. americanelements.com [americanelements.com]

- 6. fishersci.com [fishersci.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. nbinno.com [nbinno.com]

- 10. ris.utwente.nl [ris.utwente.nl]

- 11. researchgate.net [researchgate.net]

Technical Guide: Ammonium Titanium(IV) Ethanedioate (Ammonium Titanyl Oxalate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ammonium Titanium(4+) Ethanedioate (2/1.3), more commonly known as ammonium titanyl oxalate monohydrate. This document consolidates key identifiers, physicochemical properties, synthesis and analysis methodologies, and safety information.

Chemical Identifiers and Nomenclature

Ammonium titanyl oxalate is an inorganic complex with the titanium atom in the +4 oxidation state. The compound's nomenclature can vary, leading to some ambiguity. The systematic name "Ammonium titanium(4+) ethanedioate (2/1/3)" suggests a salt containing two ammonium ions, one titanium(4+) ion, and three ethanedioate (oxalate) ions. However, the most commonly referenced and commercially available form is ammonium titanyl oxalate monohydrate.

| Identifier | Value |

| Common Name | Ammonium Titanyl Oxalate Monohydrate[1][2] |

| Systematic Name | diazanium;oxalate;titanium(4+)[3] |

| CAS Number | 10580-03-7[1][3][4] |

| EC Number | 600-678-3[3][4] |

| PubChem CID | 25022221[4] |

| Molecular Formula | C₄H₈N₂O₉Ti[2] |

| Molecular Weight | 294.02 g/mol |

| InChI Key | DDDMZPWEAOSVIF-UHFFFAOYSA-J[3][4] |

| SMILES | [NH4+].[NH4+].[Ti+4].[O-]C(=O)C([O-])=O.[O-]C(=O)C([O-])=O.[O-]C(=O)C([O-])=O[3] |

| Synonyms | Ammonium bis(oxalato)oxotitanate(IV), Titanyl ammonium oxalate[1][5] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of ammonium titanyl oxalate monohydrate.

| Property | Value |

| Appearance | White to light beige crystalline powder or crystals. |

| Solubility | Soluble in water. |

| pH | A 0.1 M aqueous solution has a pH of 3.3 due to slight hydrolysis. |

| Stability | Stable under normal conditions. |

| Thermal Decomposition | Decomposes upon heating. The water of crystallization is lost in two steps between 50°C and 190°C. Final decomposition of the anhydrous salt begins at 220°C, yielding pure titanium dioxide at 300°C. |

Experimental Protocols

A published method for the synthesis of ammonium titanyl oxalate monohydrate is as follows:

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Oxalic acid (solid)

-

Ammonia solution

-

Ethanol

Procedure:

-

Prepare a cold, clear, hydrolyzed solution of TiCl₄ in water (approximately 0.5 M).

-

Dissolve two equivalents of solid oxalic acid in the TiCl₄ solution.

-

Carefully add 4-5 equivalents of ammonia solution. The addition should be performed in a manner that keeps the solution clear and avoids the precipitation of hydroxylated titanium species. The target pH should be around 1-2.

-

Slowly add approximately half the volume of ethanol without stirring to form two distinct layers.

-

Allow the mixture to stand overnight.

-

Colorless crystals of ammonium titanyl oxalate monohydrate will form and can be isolated. This method is reported to yield approximately 80% of the product.

3.2.1. Determination of Oxalate Content by Permanganate Titration

This method is based on the redox reaction between oxalate ions and potassium permanganate in an acidic solution.

Principle: In an acidic medium, oxalate ions are oxidized to carbon dioxide by permanganate ions, which are reduced to manganese(II) ions. The endpoint is indicated by the persistence of the pink color of the permanganate ion.

General Procedure:

-

Accurately weigh a sample of ammonium titanyl oxalate monohydrate and dissolve it in deionized water.

-

Acidify the solution with dilute sulfuric acid.

-

Heat the solution to approximately 60-70°C.[6]

-

Titrate the hot solution with a standardized solution of potassium permanganate (KMnO₄) until a faint, persistent pink color is observed.[3][6]

-

The concentration of oxalate can be calculated from the volume and concentration of the KMnO₄ solution used.

3.2.2. Determination of Ammonium Content by Kjeldahl Method

The Kjeldahl method is a classical technique for determining the nitrogen content in a substance.

Principle: The sample is digested with a strong acid to convert the nitrogen into ammonium sulfate. The ammonium is then liberated as ammonia gas by adding a strong base. The ammonia is distilled and collected in a standard acid solution, and the amount of ammonia is determined by titration.

General Procedure:

-

Digestion: Place a weighed sample in a Kjeldahl flask with concentrated sulfuric acid and a catalyst (e.g., Kjeldahl tablets). Heat the mixture until the solution becomes clear.[7][8]

-

Distillation: After cooling, dilute the digested mixture with water. Add a concentrated sodium hydroxide solution to liberate ammonia gas. Distill the ammonia into a receiving flask containing a known amount of standard acid (e.g., boric acid or a standard solution of HCl or H₂SO₄).[4][7][8]

-

Titration: Titrate the contents of the receiving flask with a standardized base (if a standard acid was used as the receiving solution) or a standardized acid (if boric acid was used as the receiving solution) to determine the amount of ammonia that was trapped.[4][9][10] The nitrogen and, subsequently, the ammonium content can then be calculated.

Workflow Diagrams

The following diagrams illustrate the synthesis and analysis workflow for ammonium titanyl oxalate.

Caption: Synthesis workflow for ammonium titanyl oxalate.

Caption: Analytical workflow for ammonium titanyl oxalate.

Applications in Research and Development

Ammonium titanyl oxalate serves as a versatile precursor and reagent in various fields:

-

Materials Science: It is a key precursor for the synthesis of high-purity titanium dioxide (TiO₂), a material with extensive applications in photocatalysis, pigments, and electronic materials. The thermal decomposition of ammonium titanyl oxalate provides a route to produce TiO₂ with controlled particle size and morphology.

-

Pharmaceutical Synthesis: While specific examples are proprietary, this compound is used as a reagent in pharmaceutical syntheses.[11] Its role may involve acting as a catalyst or a source of titanium in the formation of titanium-containing active pharmaceutical ingredients or intermediates.[12]

-

Chemical Analysis: It can be used as a laboratory reagent for the detection and analysis of titanium and other elements.[13]

Safety and Handling

Ammonium titanyl oxalate monohydrate is a hazardous substance and should be handled with appropriate precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Remove victim to fresh air and keep at rest in a comfortable position for breathing.

-

Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional consultation.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. Titration of Oxalic Acid with KMnO4: Step-by-Step Guide [vedantu.com]

- 3. testbook.com [testbook.com]

- 4. velp.com [velp.com]

- 5. demolab.chem.wisc.edu [demolab.chem.wisc.edu]

- 6. Titration of Oxalic Acid with KMnO4: Step-by-Step Guide [vedantu.com]

- 7. metrohm.com [metrohm.com]

- 8. Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications [borosilscientific.com]

- 9. conductscience.com [conductscience.com]

- 10. msesupplies.com [msesupplies.com]

- 11. Ammonium Titanyl Oxalate Monohydrate (10580-03-7) at Nordmann - nordmann.global [nordmann.global]

- 12. Mintchem Ammonium titanyl oxalate monohydrate Suppliers, Exporters | HEAVEN [heavenmaterials.com]

- 13. nbinno.com [nbinno.com]

Methodological & Application

Synthesis of Titanium Dioxide (TiO₂) Nanoparticles Using Ammonium Titanyl Oxalate Precursor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of titanium dioxide (TiO₂) nanoparticles using ammonium titanyl oxalate monohydrate ((NH₄)₂TiO(C₂O₄)₂·H₂O) as a precursor. Two primary methods are outlined: thermal decomposition and hydrothermal synthesis . These methods allow for the controlled production of various TiO₂ polymorphs (anatase, rutile, and brookite) with tunable particle sizes, crucial for applications in photocatalysis, drug delivery, and material science.

Introduction

Ammonium titanyl oxalate is a versatile and highly pure precursor for the synthesis of TiO₂ nanomaterials. Its oxalate ligands can be removed at relatively low temperatures, yielding highly reactive and pure titanium oxide. The choice of synthesis method significantly impacts the physicochemical properties of the resulting nanoparticles, such as crystallinity, particle size, morphology, and surface area, which in turn dictate their performance in various applications.

Method 1: Thermal Decomposition

Thermal decomposition, or calcination, is a straightforward method involving the heating of the ammonium titanyl oxalate precursor in a controlled atmosphere. The temperature profile is a critical parameter that dictates the final crystalline phase and size of the TiO₂ nanoparticles.

Experimental Protocol: Thermal Decomposition

-

Precursor Preparation: Place a known quantity of ammonium titanyl oxalate monohydrate powder into a ceramic crucible.

-

Calcination: Transfer the crucible to a muffle furnace.

-

Heating: Heat the sample from room temperature to the target calcination temperature (see Table 1) at a controlled ramp rate (e.g., 5-10 °C/min).

-

Isothermal Treatment: Hold the sample at the target temperature for a specified duration, typically 2-3 hours, to ensure complete decomposition and phase formation.[1]

-

Cooling: Allow the furnace to cool down naturally to room temperature.

-

Collection: Carefully collect the resulting white TiO₂ nanoparticle powder from the crucible.

Experimental Workflow: Thermal Decomposition

Caption: Workflow for TiO₂ nanoparticle synthesis via thermal decomposition.

Data Presentation: Influence of Calcination Temperature

The calcination temperature is a key factor in determining the crystal structure and size of the synthesized TiO₂ nanoparticles. Higher temperatures generally lead to larger crystallite sizes and promote the phase transition from anatase to the more thermodynamically stable rutile.

| Calcination Temperature (°C) | Precursor System | Predominant Phase(s) | Average Crystallite Size (nm) | Reference |

| ~450 | Titanium Oxalate | Anatase | ~15 | [2] |

| 500-600 | Titanium Alkoxide | Anatase, Brookite, Rutile | - | [3] |

| 700-1100 | Titanium Oxalate | Rutile | - | [4] |

| ~850 | Titanium Oxalate | Rutile | >30 | [5] |

Table 1: Effect of calcination temperature on the properties of TiO₂ nanoparticles synthesized from oxalate and related precursors.

Method 2: Hydrothermal Synthesis

Hydrothermal synthesis is a solution-based method that allows for excellent control over particle morphology and crystal phase by tuning reaction parameters such as pH, temperature, and reaction time. This technique involves heating an aqueous solution of the precursor in a sealed vessel, known as an autoclave.

Experimental Protocol: Hydrothermal Synthesis

-

Solution Preparation: Prepare an aqueous solution of ammonium titanyl oxalate. For example, a 0.07 M to 0.28 M solution can be used.[6]

-

pH Adjustment: Adjust the pH of the solution using an acid (e.g., HCl) or a base (e.g., NaOH or NH₄OH). This is a critical step for controlling the final crystal phase (see Table 2).[4]

-

Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave.

-

Heating: Seal the autoclave and heat it in an oven to the desired reaction temperature (e.g., 150-250 °C) for a specific duration (e.g., 10 minutes to 24 hours).[4][6]

-

Cooling: After the reaction, allow the autoclave to cool down to room temperature.

-

Purification: Collect the precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the purified TiO₂ nanoparticles in an oven at a low temperature (e.g., 80-100 °C) for several hours.

-

(Optional) Post-Calcination: The dried powder can be further calcined (as described in Method 1) to improve crystallinity.

Experimental Workflow: Hydrothermal Synthesis

Caption: Workflow for TiO₂ nanoparticle synthesis via the hydrothermal method.

Data Presentation: Influence of pH in Hydrothermal Synthesis

In hydrothermal synthesis using an oxalate-based precursor, the pH of the initial solution plays a crucial role in determining the resulting crystalline phase of the TiO₂ nanoparticles.

| Initial Solution pH | Predominant Phase | Average Particle Size (nm) | Reference |

| 2 | Anatase | - | [4] |

| 3 | - | 60 | [7] |

| 4-6 | Rutile | - | [4] |

| 7 | - | 25 | [7] |

Table 2: Effect of initial solution pH on the properties of TiO₂ nanoparticles from hydrothermal synthesis.

Characterization of TiO₂ Nanoparticles

To confirm the successful synthesis and determine the physicochemical properties of the TiO₂ nanoparticles, the following characterization techniques are recommended:

-

X-ray Diffraction (XRD): To identify the crystal phase (anatase, rutile, brookite) and estimate the average crystallite size using the Scherrer equation.

-

Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To observe the particle size, size distribution, and morphology.

-

UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the optical properties and estimate the band gap energy.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticle powder.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify surface functional groups and confirm the removal of oxalate precursors.

References

- 1. mdpi.com [mdpi.com]

- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 3. Effect of Calcination Temperature on Photocatalytic Activity of Synthesized TiO2 Nanoparticles via Wet Ball Milling Sol-Gel Method [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Ammonium Titanyl Oxalate in Photocatalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ammonium titanyl oxalate as a precursor for the synthesis of titanium dioxide (TiO₂) photocatalysts. Detailed protocols for the synthesis of these photocatalysts and their application in the degradation of organic pollutants are outlined below.

Introduction

Ammonium titanyl oxalate ((NH₄)₂TiO(C₂O₄)₂) is a versatile and widely used precursor for the synthesis of high-purity, nanocrystalline TiO₂. The morphology, crystal phase (anatase, rutile, or brookite), and particle size of the resulting TiO₂ can be precisely controlled by adjusting the synthesis parameters, which in turn significantly influences its photocatalytic activity. TiO₂ synthesized from this precursor has shown great promise in various photocatalytic applications, including water remediation, air purification, and organic synthesis.[1][2]

Data Presentation

The photocatalytic efficiency of TiO₂ derived from ammonium titanyl oxalate is influenced by several factors, including the crystalline phase of the TiO₂, the concentration of the catalyst, the pH of the solution, and the initial concentration of the pollutant. The following tables summarize the quantitative data on the photocatalytic degradation of common organic pollutants using TiO₂ synthesized from ammonium titanyl oxalate under various conditions.

Table 1: Influence of TiO₂ Crystalline Phase on Photocatalytic Degradation

| Pollutant | Crystalline Phase | Catalyst Loading (g/L) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |

| Methylene Blue | Anatase | 1.0 | 25 | 85 | [3] |

| Methylene Blue | Rutile (with anatase) | 1.0 | 25 | 50 | [3] |

| Rhodamine B | Anatase | Not Specified | 30 | 98.33 | [2] |

Table 2: Effect of Catalyst Concentration and pH on Methylene Blue Degradation

| Catalyst Loading (g/L) | pH | Initial Concentration (mg/L) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |

| 2.0 | Acidic | 25 | 120 | >95 | [4] |

| 1.5 | Not Specified | 5 | Not Specified | 67.37 (UV Lamp) | [5] |

| 1.0 | Not Specified | Not Specified | Not Specified | 99.09 (Solar UV) | [5] |

Experimental Protocols

Protocol 1: Synthesis of TiO₂ Nanoparticles via Hydrothermal Method

This protocol describes the synthesis of TiO₂ nanoparticles from ammonium titanyl oxalate using a hydrothermal method. This technique allows for the formation of well-defined crystalline powders.[1][6]

Materials:

-

Ammonium titanyl oxalate monohydrate ((NH₄)₂TiO(C₂O₄)₂·H₂O)

-

Deionized water

-

Ammonium hydroxide (for pH adjustment, optional)

-

Stainless-steel Teflon-lined autoclave

Procedure:

-

Prepare an aqueous solution of ammonium titanyl oxalate. The concentration can be varied (e.g., 0.07 M to 0.28 M) to influence particle size and morphology.[6]

-

Adjust the pH of the solution if desired. For instance, a pH of around 7.5 can be achieved by adding ammonium hydroxide to precipitate titanyl hydroxide.[1]

-

Transfer the solution into a stainless-steel Teflon-lined autoclave.

-

Seal the autoclave and heat it in an oven to the desired temperature. Temperatures between 150°C and 250°C are commonly used.[6][7]

-

Maintain the temperature for a specific duration, typically ranging from a few hours to 24 hours.[7]

-

After the hydrothermal treatment, allow the autoclave to cool down to room temperature.

-

Collect the resulting white precipitate by centrifugation or filtration.

-

Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a temperature of around 80-100°C.

-

If required, the dried powder can be calcined at temperatures between 400°C and 600°C to improve crystallinity and control the phase composition.[1]

Protocol 2: Synthesis of TiO₂ Nanoparticles via Thermal Decomposition

This protocol details the synthesis of TiO₂ nanoparticles through the thermal decomposition of ammonium titanyl oxalate. This method is advantageous for producing high-purity TiO₂.[1]

Materials:

-

Ammonium titanyl oxalate monohydrate ((NH₄)₂TiO(C₂O₄)₂·H₂O)

-

Mortar and pestle

-

Muffle furnace

-

Crucible

Procedure:

-

Grind the ammonium titanyl oxalate monohydrate powder in a mortar and pestle to ensure homogeneity.

-

Place the ground powder in a crucible.

-

Heat the crucible in a muffle furnace to a specific calcination temperature. The temperature is a critical parameter that influences the resulting TiO₂ phase. For example, calcination at around 600°C is common.[8]

-

Maintain the temperature for a set duration, typically 2 to 3 hours, to ensure complete decomposition of the oxalate precursor.[8]

-

After calcination, allow the furnace to cool down to room temperature.

-

The resulting white powder is the TiO₂ photocatalyst.

-

The product can be washed with distilled water to remove any residual impurities.[8]

-

Dry the washed powder in an oven at 80°C.[8]

Protocol 3: Evaluation of Photocatalytic Activity

This protocol outlines a general procedure for evaluating the photocatalytic activity of the synthesized TiO₂ nanoparticles by monitoring the degradation of an organic dye, such as methylene blue or rhodamine B, under UV or visible light irradiation.

Materials:

-

Synthesized TiO₂ nanoparticles

-

Organic pollutant stock solution (e.g., Methylene Blue, Rhodamine B)

-

Deionized water

-

Photoreactor equipped with a suitable light source (e.g., UV lamp, solar simulator)

-

Magnetic stirrer

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Prepare a suspension of the TiO₂ photocatalyst in deionized water at a specific concentration (e.g., 1 g/L).[5]

-

Add a specific volume of the organic pollutant stock solution to the suspension to achieve the desired initial concentration (e.g., 10 mg/L).

-

Stir the suspension in the dark for a period of time (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst surface and the pollutant molecules.[4]

-

Place the photoreactor under the light source and begin irradiation while continuously stirring the suspension.

-

At regular time intervals, withdraw aliquots of the suspension.

-

Immediately centrifuge the aliquots to separate the TiO₂ nanoparticles.

-

Measure the absorbance of the supernatant at the maximum wavelength of the pollutant using a spectrophotometer.

-

The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time t.

Visualizations

The following diagrams illustrate the key processes and relationships in the application of ammonium titanyl oxalate in photocatalysis.

Caption: General mechanism of photocatalysis on a TiO₂ surface.

Caption: Workflow from precursor to photocatalytic evaluation.

Caption: Key factors affecting photocatalytic degradation.

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. Photocatalytic degradation of rhodamine B catalyzed by TiO2 films on a capillary column - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. jes.utm.md [jes.utm.md]

- 4. ajbasweb.com [ajbasweb.com]

- 5. Photocatalytic reactive oxygen species generation activity of TiO2 improved by the modification of persistent free radicals - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesis of Ammonium Titanyl Oxalate

Introduction

Ammonium titanyl oxalate, (NH₄)₂TiO(C₂O₄)₂·H₂O, is a versatile inorganic compound with significant applications in various fields. It serves as a precursor in the synthesis of advanced titanium-based materials, a mordant in the textile industry for enhancing dye fixation, and a reagent in chemical analysis.[1][2] Its utility in producing high-purity barium titanate highlights its importance in the electronics industry.[3] This document provides a detailed, step-by-step protocol for the laboratory synthesis of ammonium titanyl oxalate, intended for researchers, scientists, and professionals in drug development and material science.

Data Presentation

| Parameter | Value | Unit |

| Molecular Formula | (NH₄)₂TiO(C₂O₄)₂·H₂O | |

| Molecular Weight | 294.02 | g/mol |

| Appearance | White crystalline powder | |

| Purity | ≥ 99% | |

| Solubility | Soluble in water |

Experimental Protocol: Synthesis of Ammonium Titanyl Oxalate

This protocol details the synthesis of ammonium titanyl oxalate via the reaction of titanium tetrachloride with oxalic acid and subsequent neutralization with ammonium hydroxide.

Materials and Reagents:

-